An In-depth Technical Guide to 7-Chloro-9H-fluoren-2-amine: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 7-Chloro-9H-fluoren-2-amine: Structure, Properties, and Potential Applications
Disclaimer: Direct experimental data for 7-Chloro-9H-fluoren-2-amine is limited in publicly available scientific literature. This guide has been compiled by leveraging data from structurally related compounds and established principles of organic chemistry to provide a comprehensive overview for research and drug development professionals.
Chemical Structure and Properties
7-Chloro-9H-fluoren-2-amine is a halogenated aromatic amine derivative of the tricyclic hydrocarbon fluorene. The presence of the chloro and amino functional groups on the fluorene backbone suggests its potential as a versatile building block in medicinal chemistry and materials science.
Table 1: Chemical and Physical Properties of 7-Chloro-9H-fluoren-2-amine
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₀ClN | PubChem |
| Molecular Weight | 215.68 g/mol | PubChem |
| CAS Number | 6957-62-6 | ChemSrc |
| Appearance | Predicted: Crystalline solid | Inferred from similar compounds |
| Melting Point | 134-139 °C | Sigma-Aldrich |
| Boiling Point | Predicted: >300 °C | Inferred from similar compounds |
| Solubility | Predicted: Soluble in organic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in water. | Inferred from structural analogs |
| SMILES | C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Cl | PubChem |
| InChI | InChI=1S/C13H10ClN/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,15H2 | PubChem |
Synthesis
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 7-Chloro-9H-fluoren-2-amine.
Generalized Experimental Protocol
Step 1: Synthesis of 7-Chloro-2-nitrofluorene
A procedure for the synthesis of 2-chloro-7-nitrofluorene has been reported and can be adapted.[1]
-
Dissolve 2-nitrofluorene in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to the solution.
-
Slowly add a chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), to the reaction mixture while stirring. The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 7-chloro-2-nitrofluorene by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Step 2: Synthesis of 7-Chloro-9H-fluoren-2-amine
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. A common method involves the use of tin(II) chloride in the presence of a strong acid.[2]
-
Suspend 7-chloro-2-nitrofluorene in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize it with a strong base (e.g., NaOH or KOH) to precipitate the tin salts.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude 7-Chloro-9H-fluoren-2-amine.
-
Further purification can be achieved by column chromatography or recrystallization.
Spectroscopic Properties (Predicted)
While experimental spectra for 7-Chloro-9H-fluoren-2-amine are not available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted ¹H NMR Spectral Data for 7-Chloro-9H-fluoren-2-amine (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-1 | ~7.5 | d |
| H-3 | ~6.7 | dd |
| H-4 | ~7.4 | d |
| H-5 | ~7.6 | d |
| H-6 | ~7.2 | dd |
| H-8 | ~7.5 | d |
| H-9 (CH₂) | ~3.8 | s |
| -NH₂ | ~3.5-4.5 (broad) | s |
Table 3: Predicted ¹³C NMR Spectral Data for 7-Chloro-9H-fluoren-2-amine (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~118 |
| C-2 | ~145 |
| C-3 | ~110 |
| C-4 | ~120 |
| C-4a | ~142 |
| C-4b | ~140 |
| C-5 | ~127 |
| C-6 | ~120 |
| C-7 | ~130 |
| C-8 | ~125 |
| C-8a | ~143 |
| C-9 | ~37 |
| C-9a | ~120 |
Table 4: Predicted Infrared (IR) Spectroscopy Data for 7-Chloro-9H-fluoren-2-amine
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3500 | N-H stretch (asymmetric) |
| 3300-3400 | N-H stretch (symmetric) |
| 3000-3100 | Aromatic C-H stretch |
| 2850-2950 | Aliphatic C-H stretch (CH₂) |
| 1600-1650 | N-H bend |
| 1450-1600 | Aromatic C=C stretch |
| 1250-1335 | Aromatic C-N stretch[3] |
| 1000-1100 | C-Cl stretch |
Mass Spectrometry Fragmentation (Predicted)
In an electron ionization mass spectrum, 7-Chloro-9H-fluoren-2-amine is expected to show a prominent molecular ion peak (M⁺) at m/z 215 (for ³⁵Cl) and 217 (for ³⁷Cl) in an approximate 3:1 ratio. Key fragmentation pathways would likely involve the loss of a chlorine atom, the amino group, or HCN.[4][5]
Potential Biological Activities and Applications
The biological activities of 7-Chloro-9H-fluoren-2-amine have not been reported. However, the fluorene scaffold is present in numerous biologically active compounds, and 2-aminofluorene is a well-studied carcinogen.[6] This suggests that 7-Chloro-9H-fluoren-2-amine could exhibit a range of biological effects and warrants further investigation.
Potential Areas of Investigation:
-
Anticancer Activity: Many fluorene derivatives have been investigated for their anticancer properties. The introduction of a chlorine atom and an amino group could modulate this activity.
-
Antimicrobial Activity: Halogenated aromatic compounds and various fluorene derivatives have shown antimicrobial effects.[7]
-
HCV Inhibition: Symmetrical 2,7-diaminofluorene derivatives have been identified as potent inhibitors of the Hepatitis C virus (HCV) NS5A protein.
-
Mutagenicity: 2-Aminofluorene is a known procarcinogen that can be metabolically activated to form DNA adducts, leading to mutations.[8] The chloro-substituted analog should be handled with appropriate caution due to its potential mutagenicity.
Proposed Biological Screening Workflow
For a novel compound like 7-Chloro-9H-fluoren-2-amine, a systematic screening approach is necessary to identify its biological activities.
Caption: A logical workflow for the biological evaluation of 7-Chloro-9H-fluoren-2-amine.
Safety and Handling
Specific safety data for 7-Chloro-9H-fluoren-2-amine is not available. However, based on its structure as a halogenated aromatic amine, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: As a derivative of 2-aminofluorene, this compound should be treated as potentially carcinogenic and mutagenic.
Conclusion
7-Chloro-9H-fluoren-2-amine is a chemical compound with potential for applications in various fields of research, particularly in medicinal chemistry. While direct experimental data is scarce, this guide provides a foundational understanding of its structure, properties, a plausible synthetic route, and predicted spectroscopic characteristics based on established chemical principles and data from related compounds. Further experimental investigation is necessary to fully elucidate its chemical and biological properties and to explore its potential as a lead compound in drug discovery or as a building block in materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolism of 2-nitrofluorene, 2-aminofluorene and 2-acylaminofluorenes in rat and dog and the role of intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Aminofluorene - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
